molecular formula C14H14N2O B11177324 N-Phenethyl-nicotinamide CAS No. 24303-08-0

N-Phenethyl-nicotinamide

Cat. No.: B11177324
CAS No.: 24303-08-0
M. Wt: 226.27 g/mol
InChI Key: IWAOAHRHJXBSFV-UHFFFAOYSA-N
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Description

N-Phenethyl-nicotinamide is a chemical compound that belongs to the class of nicotinamides It is structurally characterized by the presence of a phenethyl group attached to the nitrogen atom of the nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenethyl-nicotinamide typically involves the reaction of nicotinic acid or its derivatives with phenethylamine. One common method is the amidation reaction, where nicotinic acid is first converted to its acid chloride using thionyl chloride, followed by reaction with phenethylamine to form this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Phenethyl-nicotinamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has indicated its potential use in treating skin conditions and as a neuroprotective agent.

    Industry: It is used in the development of functional materials, such as self-assembled monolayers for surface modification.

Mechanism of Action

The mechanism by which N-Phenethyl-nicotinamide exerts its effects involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in redox reactions and cellular signaling.

    Pathways Involved: It influences pathways related to oxidative stress, inflammation, and cellular metabolism. For instance, it may modulate the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in cellular aging and stress responses.

Comparison with Similar Compounds

N-Phenethyl-nicotinamide can be compared with other similar compounds, such as:

    Nicotinamide: A simpler analog without the phenethyl group, widely known for its role in NAD+ biosynthesis.

    N-Phenethyl-caffeamide: Another phenethyl-substituted compound with distinct antioxidant properties.

    N-Phenethyl-dimethylamine: Known for its stimulant effects on the central nervous system.

Uniqueness: this compound stands out due to its unique combination of the nicotinamide moiety and the phenethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

24303-08-0

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(2-phenylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O/c17-14(13-7-4-9-15-11-13)16-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,16,17)

InChI Key

IWAOAHRHJXBSFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CN=CC=C2

Origin of Product

United States

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